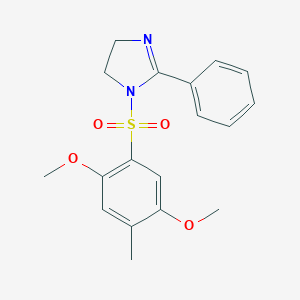
1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group attached to a dimethoxy-methylphenyl ring and a dihydroimidazole ring. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 2,5-dimethoxy-4-methylphenyl sulfonyl chloride, which is then reacted with 2-phenyl-4,5-dihydro-1H-imidazole under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and reduced sulfur compounds.
Scientific Research Applications
1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The compound’s structure allows it to fit into specific binding pockets, modulating the activity of the target proteins and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM): A psychedelic compound with a similar phenyl ring structure but different functional groups.
2,5-dimethoxy-4-methylphenethylamine (2C-D): Another psychedelic compound with a similar core structure but different substituents.
Uniqueness
1-((2,5-dimethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the sulfonyl group and the dihydroimidazole ring, which confer distinct chemical properties and reactivity compared to other similar compounds. These features make it a valuable compound for various research applications, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-11-16(24-3)17(12-15(13)23-2)25(21,22)20-10-9-19-18(20)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEKDEANKIYOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B494916.png)
![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B494918.png)
![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B494919.png)
![methyl 5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B494920.png)
![methyl 5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B494921.png)
![ethyl 5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B494922.png)
![5-amino-3-ethyl-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494924.png)
![methyl 5-amino-3-(methylsulfanyl)-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494925.png)
![5-amino-3-ethyl-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494929.png)
![1-{5-[(2-aminophenyl)sulfanyl]-3-chloro-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B494931.png)
![1-{5-[(2-aminophenyl)sulfanyl]-3-nitro-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B494932.png)
![ethyl 5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494933.png)
![2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B494936.png)
